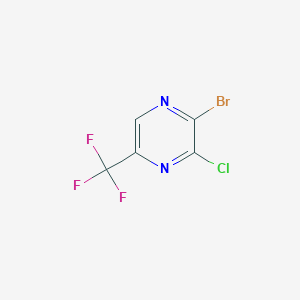

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine

描述

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative featuring bromo, chloro, and trifluoromethyl substituents at positions 2, 3, and 5, respectively. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of its substituents, which influence reactivity, stability, and biological activity . It is commercially available as a high-value fluorinated compound, with applications in drug discovery and agrochemical synthesis .

属性

分子式 |

C5HBrClF3N2 |

|---|---|

分子量 |

261.43 g/mol |

IUPAC 名称 |

2-bromo-3-chloro-5-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C5HBrClF3N2/c6-3-4(7)12-2(1-11-3)5(8,9)10/h1H |

InChI 键 |

GZZSHYDZRJFEHS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(N=C(C(=N1)Br)Cl)C(F)(F)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-溴-3-氯-5-(三氟甲基)吡嗪的合成通常涉及卤化反应。一种常见的方法是在受控条件下使用溴或溴化剂对3-氯-5-(三氟甲基)吡嗪进行溴化。该反应通常在惰性溶剂(如二氯甲烷或氯仿)中于低温下进行,以防止副反应。

工业生产方法

该化合物的工业生产可能涉及从易得的前体开始的多步合成。该过程通常包括卤素交换反应,其中前体化合物用卤化剂处理以引入所需的溴和氯原子。优化反应条件以实现最终产物的较高收率和纯度。

化学反应分析

反应类型

2-溴-3-氯-5-(三氟甲基)吡嗪会发生各种化学反应,包括:

取代反应: 溴和氯原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。

氧化和还原: 该化合物可以被氧化形成相应的氧化物,或被还原以去除卤素原子。

偶联反应: 它可以参与偶联反应,例如Suzuki-Miyaura 偶联以形成碳-碳键。

常用试剂和条件

取代反应: 在碱性条件下,通常使用如钠酰胺、钾硫醇盐或钠醇盐之类的试剂。

氧化: 使用过氧化氢或高锰酸钾等氧化剂。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,用胺取代可以生成氨基吡嗪衍生物,而偶联反应可以生成联芳基化合物。

科学研究应用

2-溴-3-氯-5-(三氟甲基)吡嗪在科学研究中具有多种应用:

化学: 它用作合成更复杂有机分子的构建块,特别是在开发新型药物和农药方面。

生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。

医学: 它用作药物候选物的中间体,尤其是针对特定酶或受体的药物候选物。

工业: 该化合物用于生产具有独特特性的特种化学品和材料,例如高热稳定性和抗降解性。

作用机制

2-溴-3-氯-5-(三氟甲基)吡嗪的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,导致特定途径的抑制或激活。三氟甲基基团增强了化合物的亲脂性,使其能够更有效地穿透细胞膜并到达其靶标位点。

相似化合物的比较

Structural and Substituent Variations

Key structural analogues differ in halogen type, substituent positions, and functional groups (Table 1).

Table 1: Structural Comparison of Pyrazine Derivatives

Key Observations :

- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethoxy group (OCF₃) in 2-chloro-5-(trifluoromethoxy)pyrazine is more susceptible to nucleophilic displacement than the trifluoromethyl (CF₃) group, limiting its utility in bioactive molecule synthesis .

- Methoxy Substitution : 5-Bromo-2-chloro-3-methoxypyrazine exhibits reduced electron-withdrawing effects compared to CF₃, altering reactivity and lipophilicity .

Physicochemical Properties

- Stability : The CF₃ group in this compound enhances thermal and oxidative stability relative to OCF₃ or methyl analogues .

生物活性

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both bromine and chlorine substituents along with a trifluoromethyl group, positions it as a candidate for various therapeutic applications. The following sections detail the biological activity of this compound, including its synthesis, mechanisms of action, and reported biological effects.

The synthesis of this compound typically involves halogenation reactions and can be achieved through several methods. A common approach includes the bromination of 3-chloro-5-(trifluoromethyl)pyrazine, often utilizing reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C5H2BrClF3N2 |

| Molecular Weight | 230.43 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | BrC1=CN=C(N=C1C(F)(F)F)Cl |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazines. For instance, derivatives of pyrazine with similar substitutions have shown significant inhibitory effects on various cancer cell lines. The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares structural features with this compound, demonstrated promising results in inhibiting tumor growth through mechanisms involving matrix metalloproteinases (MMPs) .

In vitro studies indicated that BPU exhibited an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells, suggesting that similar derivatives might possess comparable or enhanced anticancer properties .

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability . Furthermore, halogenated compounds often interact with specific enzymes or receptors, leading to altered enzymatic activity or gene expression profiles.

Case Studies

- Antitumor Efficacy : A study involving pyrazine derivatives demonstrated that modifications in halogenation could significantly impact their antiproliferative activities against various cancer cell lines, including colon and breast cancer models . The results indicated that compounds with trifluoromethyl groups generally exhibited enhanced cytotoxicity.

- Antiviral Potential : Research on related compounds has shown promising antiviral activities against influenza viruses and herpes simplex virus (HSV), suggesting that this compound could also be evaluated for similar properties .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine, and how are intermediates characterized?

- Methodological Answer : A key approach involves sequential halogenation and trifluoromethylation of pyrazine derivatives. For example, cross-coupling reactions using arylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) with pyrazine scaffolds can introduce substituents . Intermediates are typically characterized via -NMR and LC-MS to confirm regioselectivity. For instance, -NMR signals in the aromatic region (δ 7.2–8.5 ppm) and distinct splitting patterns help identify substitution patterns .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Methodological Answer : Accelerated stability studies using HPLC under controlled conditions (e.g., 40°C/75% RH for 6 months) can monitor degradation. The trifluoromethyl group enhances hydrolytic stability due to its electron-withdrawing effects, but bromine and chlorine may render the compound sensitive to nucleophilic attack. UV-Vis spectroscopy and mass spectrometry are critical for tracking decomposition products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : High-resolution -NMR is essential for resolving trifluoromethyl signals (typically δ -60 to -70 ppm). X-ray crystallography (via SHELX software ) can confirm solid-state geometry, while IR spectroscopy identifies vibrational modes of C-Br (550–600 cm) and C-Cl (700–750 cm) bonds. Multinuclear NMR (e.g., -NMR) complements these analyses .

Advanced Research Questions

Q. How do electronic effects of the bromo, chloro, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the pyrazine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions. Bromine and chlorine act as leaving groups, with bromine’s larger size favoring oxidative addition in Pd-catalyzed couplings. DFT calculations (e.g., using B3LYP functionals ) can model charge distribution, revealing that the 3-chloro substituent creates steric hindrance, reducing yields in Suzuki-Miyaura reactions (e.g., 30% yield reported for 4-(trifluoromethyl)phenylboronic acid couplings ).

Q. What computational methods are suitable for predicting the compound’s photophysical properties?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with the CAM-B3LYP functional can simulate UV-Vis absorption spectra by modeling excited-state transitions. Molecular dynamics (MCTDH method ) evaluates vibronic coupling in the S and S states, critical for understanding fluorescence quenching. For docking studies (e.g., binding to enzymes), AutoDock Vina optimizes scoring functions to predict binding affinities, accounting for halogen-bonding interactions from bromine/chlorine.

Q. How does the substitution pattern affect the compound’s role as a building block in medicinal chemistry?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability, making the compound a candidate for CNS-targeted drugs. Bromine and chlorine enable late-stage diversification via Buchwald-Hartwig amination or Ullmann couplings. In vitro assays (e.g., MIC testing against S. aureus) paired with SAR studies can quantify antimicrobial potency, as seen in trifluoromethylated quinolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。